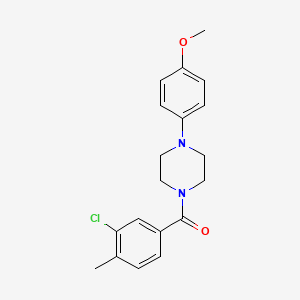
1-(2-adamantyl)-4-(3-chlorophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-adamantyl)-4-(3-chlorophenyl)piperazine, also known as ACP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential pharmacological properties, particularly in the field of neuroscience.
作用机制
The exact mechanism of action of 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine is not fully understood. However, it is thought to act as a partial agonist at the serotonin 5-HT1A and dopamine D2 receptors. This results in an increase in the release of these neurotransmitters, which can lead to changes in mood and behavior.
生化和生理效应
Studies have shown that 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine can induce anxiolytic and antidepressant-like effects in animal models. It has also been shown to improve cognitive function and memory in rodents. However, the exact biochemical and physiological effects of 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine on humans are not well understood and require further investigation.
实验室实验的优点和局限性
One advantage of using 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine in lab experiments is its selectivity for serotonin and dopamine receptors. This allows for the study of specific neurotransmitter systems and their function in the brain. However, the limitations of using 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine include its potential toxicity and lack of specificity for certain receptor subtypes. It is important to use appropriate safety precautions and dosage levels when working with this compound.
未来方向
There are several future directions for research on 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine. One area of interest is its potential therapeutic applications in neurological disorders such as depression and anxiety. Further studies are needed to determine the safety and efficacy of this compound in humans. Another area of research is the development of more selective and potent compounds that target specific receptor subtypes. This could lead to the development of more effective treatments for neurological disorders. Additionally, the use of 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine as a tool compound in neuroscience research could lead to a better understanding of the function of serotonin and dopamine systems in the brain.
Conclusion
In conclusion, 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine is a chemical compound that has been extensively studied for its potential pharmacological properties in the field of neuroscience. Its selectivity for serotonin and dopamine receptors makes it a valuable tool compound for studying specific neurotransmitter systems in the brain. However, further research is needed to determine its safety and efficacy in humans and to develop more selective and potent compounds for therapeutic use.
合成方法
The synthesis of 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine involves the reaction between 2-adamantanone and 3-chlorophenylpiperazine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization or chromatography. The purity and yield of the final product can be improved by optimizing the reaction conditions and purification methods.
科学研究应用
1-(2-adamantyl)-4-(3-chlorophenyl)piperazine has been studied for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to act as a serotonin and dopamine receptor agonist, which are neurotransmitters involved in mood regulation and cognitive function. 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine has also been investigated for its potential use as a tool compound in neuroscience research to study the function of these neurotransmitter systems.
属性
IUPAC Name |
1-(2-adamantyl)-4-(3-chlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2/c21-18-2-1-3-19(13-18)22-4-6-23(7-5-22)20-16-9-14-8-15(11-16)12-17(20)10-14/h1-3,13-17,20H,4-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQSNDPTZXBCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Adamantyl)-4-(3-chlorophenyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5756260.png)

![ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B5756283.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5756298.png)
![3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5756299.png)



![methyl 4-({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}oxy)benzoate](/img/structure/B5756341.png)

![ethyl 4-({[2-(3-fluorobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5756356.png)


![1-(3-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5756378.png)